(S)-(+)-2-Nonyl isothiocyanate chemical properties
(S)-(+)-2-Nonyl isothiocyanate chemical properties
An In-Depth Technical Guide to (S)-(+)-2-Nonyl Isothiocyanate for Researchers and Drug Development Professionals
Abstract
(S)-(+)-2-Nonyl isothiocyanate is a chiral organosulfur compound featuring the reactive isothiocyanate (-N=C=S) functional group attached to a nine-carbon aliphatic chain. While specific research on this enantiomer is limited, its structural motifs—a chiral center and a lipophilic alkyl chain—position it as a compound of interest for drug discovery and material science. Isothiocyanates as a class are renowned for their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide synthesizes current knowledge on the synthesis, chemical properties, and spectroscopic analysis of chiral alkyl isothiocyanates to provide a comprehensive technical profile of the title compound. We present inferred properties based on closely related analogs, detailed synthetic protocols grounded in established methodologies, and a discussion of its potential applications, thereby offering a foundational resource for researchers exploring its utility.
Core Chemical and Physical Properties
Direct experimental data for (S)-(+)-2-Nonyl isothiocyanate is not extensively published. However, its properties can be reliably inferred from its structure and data available for its enantiomer, (R)-(-)-2-Nonyl isothiocyanate, and other alkyl isothiocyanates.[4] The compound is expected to be a moisture-sensitive, colorless to pale yellow oil with a pungent odor, characteristic of many isothiocyanates.[5]
Table 1: Estimated Physicochemical Properties of (S)-(+)-2-Nonyl Isothiocyanate
| Property | Inferred Value / Data | Rationale / Source |
| Molecular Formula | C₁₀H₁₉NS | Calculated from structure. |
| Molecular Weight | 185.33 g/mol | Calculated from structure.[6] |
| CAS Number | 737000-86-1 | Chemical Supplier Data.[6] |
| Appearance | Colorless to pale yellow oil | Based on analogous short-chain isothiocyanates.[5] |
| Density | ~0.903 g/cm³ at 25 °C | Based on the value for the (R)-enantiomer.[4] |
| Refractive Index | ~1.483 | Based on the value for the (R)-enantiomer.[4] |
| Optical Rotation | Positive (+) | Indicated by the (+)-descriptor in its name. |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone); Insoluble in water. | General property of medium-chain alkyl isothiocyanates. |
| Boiling Point | Not available; estimated >200 °C | Extrapolated from shorter-chain alkyl isothiocyanates. |
| Moisture Sensitivity | High | The isothiocyanate group is susceptible to hydrolysis.[7] |
Spectroscopic and Analytical Characterization
Structural confirmation of (S)-(+)-2-Nonyl isothiocyanate relies on a combination of spectroscopic techniques. The expected spectral features are well-defined based on the known behavior of the isothiocyanate functional group and the alkyl chain.
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Infrared (IR) Spectroscopy : The definitive feature is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S functional group. This peak is typically observed in the 2050-2200 cm⁻¹ region. Additional peaks would include C-H stretching from the nonyl chain between 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be characterized by signals from the nonyl chain. A triplet near 0.9 ppm would correspond to the terminal methyl group (C9). A multiplet, likely in the 3.5-3.8 ppm range, would be attributed to the proton on the chiral carbon (C2) bearing the isothiocyanate group. The remaining methylene protons would appear as a series of complex multiplets between 1.2-1.8 ppm.
-
¹³C NMR : The isothiocyanate carbon (-N=C=S) is expected to have a characteristic chemical shift between 125-140 ppm. The chiral carbon (C2) would appear around 50-60 ppm, with the remaining aliphatic carbons resonating between 14-35 ppm.
-
-
Mass Spectrometry (MS) : The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z 185. Common fragmentation patterns would involve cleavage of the alkyl chain and the loss of the NCS group.
-
Chiral Analysis : To confirm enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required. A suitable chiral stationary phase would be necessary to resolve the (S)-(+) and (R)-(-) enantiomers.[8]
Synthesis of (S)-(+)-2-Nonyl Isothiocyanate
The synthesis of chiral isothiocyanates from primary amines is a well-established field, with methodologies designed to preserve stereochemical integrity.[1][8] The most common and reliable precursor for the title compound is (S)-(+)-2-aminononane. The following protocol describes a robust, one-pot synthesis using carbon disulfide and sodium persulfate as a green desulfurization agent.[9]
Protocol: One-Pot Synthesis from (S)-(+)-2-Aminononane
This method avoids the use of highly toxic reagents like thiophosgene and is performed in an aqueous medium, making it environmentally preferable.[9]
Materials:
-
(S)-(+)-2-Aminononane (1.0 eq)
-
Carbon Disulfide (CS₂, 1.5 eq)
-
Sodium Hydroxide (NaOH, 1.2 eq)
-
Sodium Persulfate (Na₂S₂O₈, 1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dithiocarbamate Formation: Dissolve (S)-(+)-2-aminononane and sodium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.
-
Add carbon disulfide dropwise to the vigorously stirred solution. A precipitate of the sodium dithiocarbamate salt may form. Allow the mixture to stir at room temperature for 1-2 hours until the amine is fully consumed (monitor by TLC).
-
Desulfurization: In a separate flask, dissolve sodium persulfate in water. Slowly add this solution to the dithiocarbamate mixture. The reaction is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the dithiocarbamate intermediate and the appearance of the isothiocyanate product.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-(+)-2-Nonyl isothiocyanate.
Caption: General workflow for the green synthesis of (S)-(+)-2-Nonyl isothiocyanate.
Potential Applications in Drug Discovery and Chemical Biology
Isothiocyanates are highly valued in medicinal chemistry for their diverse biological activities, which are primarily mediated by the electrophilic nature of the -N=C=S group.[2][10] This group readily reacts with nucleophilic residues on proteins, particularly cysteine thiols, leading to modulation of protein function.[2] The long alkyl chain of (S)-(+)-2-Nonyl isothiocyanate imparts significant lipophilicity, which may enhance membrane permeability and influence its biological target profile.
Potential Therapeutic Areas:
-
Oncology: Many isothiocyanates are potent chemopreventive and therapeutic agents.[11] They can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways (e.g., MAPK).[11] The efficacy of (S)-(+)-2-Nonyl isothiocyanate against various cancer cell lines, particularly those where lipid metabolism is dysregulated, would be a logical area of investigation.
-
Antimicrobial Agents: Isothiocyanates possess broad-spectrum antimicrobial activity against bacteria and fungi.[3][12] The lipophilic nonyl chain could facilitate disruption of microbial cell membranes, potentially leading to a potent antimicrobial effect. This makes it a candidate for development as a novel antibiotic or as an antimicrobial coating for medical devices.
-
Anti-inflammatory Effects: Isothiocyanates are known to suppress inflammatory pathways.[2] Investigating the ability of (S)-(+)-2-Nonyl isothiocyanate to inhibit pro-inflammatory cytokine production or modulate pathways like NF-κB could reveal its potential for treating inflammatory disorders.
Caption: Structure-activity relationships and potential biological applications.
Conclusion and Future Directions
(S)-(+)-2-Nonyl isothiocyanate represents an under-explored chiral molecule within a well-established class of bioactive compounds. This guide provides a robust technical foundation by synthesizing data from analogous compounds and general chemical principles. The outlined synthetic protocols are reliable and scalable, enabling researchers to access this compound for further study. Future research should focus on obtaining detailed experimental characterization of its physical and spectroscopic properties, exploring its efficacy in biological assays for anticancer and antimicrobial activity, and elucidating its specific molecular targets. The combination of its chirality and lipophilicity makes it a compelling candidate for the development of novel therapeutics and chemical probes.
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Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728.
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Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
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